3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one” is a chemical compound with the CAS Number: 849903-79-3 . It has a molecular weight of 208.26 .
Synthesis Analysis
The synthesis of this compound involves several stages. One method involves reacting an oxime with an activated acid derivative . Another method involves the use of hydrogen chloride and palladium on activated carbon in ethanol and water .Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O2 . The InChI code for this compound is 1S/C11H16N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h10,12H,3-6H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple stages. For example, one reaction involves the use of hydrogen chloride and palladium on activated carbon in ethanol and water .Physical And Chemical Properties Analysis
This compound is a white solid . It should be stored at room temperature .Scientific Research Applications
Chemical Modifications for Enhanced Properties
Research into the modification of pyrido[1,2-a]pyrimidine derivatives, such as methylation at specific positions within the pyridine moiety, has been conducted to optimize biological properties. For instance, the methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules was investigated as a means to enhance their analgesic properties, indicating a targeted approach to optimize pharmaceutical agents (Ukrainets et al., 2015).
Antimicrobial Applications
Several derivatives of "3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one" have been synthesized and evaluated for their antimicrobial properties. For example, novel sulfonamide and carboxamide derivatives have been synthesized and screened for in vitro antimicrobial activity, revealing compounds with potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. This highlights the compound's role in the development of new antimicrobial agents (Krishnamurthy et al., 2011).
Antiproliferative Activity against Cancer Cell Lines
Derivatives of "3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one" have been evaluated for their antiproliferative effects against various human cancer cell lines. Research has identified compounds within this class that exhibit significant activity, suggesting their potential as anticancer agents. This is indicative of the broader applicability of these compounds in oncology research and therapy development (Mallesha et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h9,14H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOYCHPCXMAGDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(CCCN2C1=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849903-79-3 |
Source
|
Record name | 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849903793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ETHYL-6,7,8,9-TETRAHYDRO-9-HYDROXY-2-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37628E9Q25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.